
5-(4-Bromophenyl)-1,2,5-thiadiazolidin-3-one 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Bromophenyl)-1,2,5-thiadiazolidin-3-one 1,1-dioxide is a chemical compound used in scientific research . It exhibits intriguing properties and finds applications in various fields including pharmaceuticals, materials science, and catalysis. It is used in the preparation of phenylthiadiazolidinones as inhibitors of protein tyrosine phosphatase 1B (PTP1B) for the treatment of diabetes mellitus .
Molecular Structure Analysis
The molecular weight of this compound is 291.12 and its molecular formula is C8H7BrN2O3S . The IUPAC name is 5-(4-bromophenyl)-1,1-dioxo-1,2,5-thiadiazolidin-3-one .Physical And Chemical Properties Analysis
The compound has a molecular weight of 291.12 and a molecular formula of C8H7BrN2O3S . Its canonical SMILES is C1C(=O)NS(=O)(=O)N1C2=CC=C(C=C2)Br . The compound is canonicalized and has a covalently-bonded unit count of 1 . It has a topological polar surface area of 74.9Ų .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis
This compound is used in the synthesis of various other chemical compounds . It is often used as a building block in the creation of more complex molecules .
Biological Evaluation
The compound has been evaluated for its biological activity. Specifically, it has been studied as a potential dual inhibitor of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) . These enzymes are involved in the inflammatory response, so inhibiting them could potentially have anti-inflammatory effects .
Medicinal Chemistry
In the field of medicinal chemistry, this compound has been used in the design and synthesis of potential dual cyclooxygenase-2/5-lipoxygenase inhibitors . This could potentially lead to the development of new drugs for the treatment of conditions related to inflammation .
Drug Development
Given its potential as a dual COX-2/5-LOX inhibitor, this compound could be used in the development of new drugs . These drugs could potentially be used to treat a variety of conditions, including arthritis, asthma, and other inflammatory diseases .
Safety and Hazard Assessment
The compound has been assessed for its safety and potential hazards. This information is crucial for handling and storage, especially in a laboratory setting .
Patent Applications
The compound has been mentioned in various patent applications . This suggests that it has potential commercial value and could be used in the development of new products or technologies .
Zukünftige Richtungen
Given its use in the preparation of phenylthiadiazolidinones as inhibitors of protein tyrosine phosphatase 1B (PTP1B) for the treatment of diabetes mellitus , future research could explore its potential in the development of new therapeutic agents. Further studies could also investigate its properties and applications in other fields such as materials science and catalysis.
Eigenschaften
IUPAC Name |
5-(4-bromophenyl)-1,1-dioxo-1,2,5-thiadiazolidin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O3S/c9-6-1-3-7(4-2-6)11-5-8(12)10-15(11,13)14/h1-4H,5H2,(H,10,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCAOEWCONBCWMQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NS(=O)(=O)N1C2=CC=C(C=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Bromophenyl)-1,2,5-thiadiazolidin-3-one 1,1-dioxide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

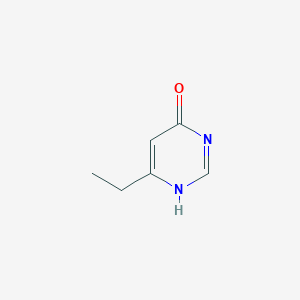
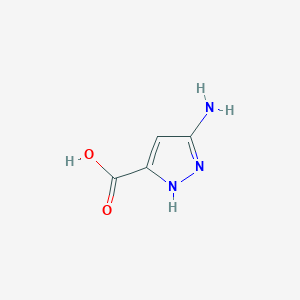
![3-Tert-butylpyrido[3,4-e][1,2,4]triazine](/img/structure/B53608.png)

![1-(5-ethoxy-1H-benzo[d][1,2,3]triazol-1-yl)ethanone](/img/structure/B53611.png)

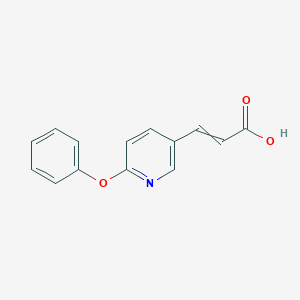
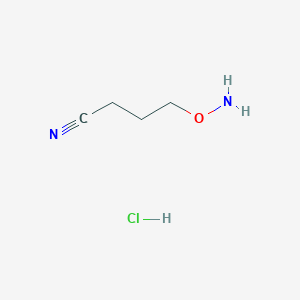
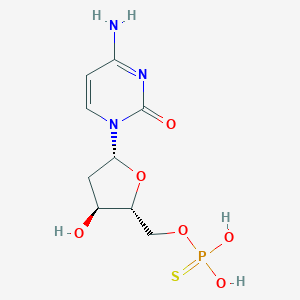
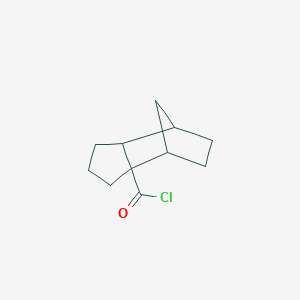


![(1aR,1bS,5aS,9bS)-7-methoxy-1a,1b,2,3,4,5,5a,9b-octahydrophenanthro[9,10-b]oxirene](/img/structure/B53628.png)
![Dispiro[cyclobutane-1,3-tricyclo[3.1.0.02,4]hexane-6,1-cyclobutane] (9CI)](/img/structure/B53631.png)